2-Chlorophenyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by a chlorinated phenyl group and a nitro-substituted benzoate moiety. This compound is notable for its potential applications in various fields of chemistry, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving chlorinated phenols and nitrobenzoic acids, often utilizing specific reagents to facilitate the esterification process.
2-Chlorophenyl 3-nitrobenzoate is classified as an aromatic ester due to its structure, which consists of a phenolic component (2-chlorophenyl) and a carboxylic acid derivative (3-nitrobenzoic acid). Its molecular formula is .
The synthesis of 2-chlorophenyl 3-nitrobenzoate can be accomplished through several methods, primarily focusing on the esterification of 2-chlorophenol with 3-nitrobenzoyl chloride.
The molecular structure of 2-chlorophenyl 3-nitrobenzoate features:
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)OCC2=C(C=CC=C2)N(=O)=O
2-Chlorophenyl 3-nitrobenzoate can participate in various chemical reactions:
The mechanism of action for reactions involving 2-chlorophenyl 3-nitrobenzoate typically involves:
2-Chlorophenyl 3-nitrobenzoate has several applications in scientific research:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 12737-18-7
CAS No.: